Enzymatic Substrate Profiling: (S)-PED vs. 4-Substituted Analogs
Methyl 4-(4-methoxyphenyl)-4-oxobutanoate is a documented substrate for the Prelog-specific NADH-dependent (S)-1-phenylethanol dehydrogenase [(S)-PED] from Aromatoleum aromaticum (EC 1.1.1.311). The enzyme-catalyzed reduction yields (S)-methyl 4-(4-methoxyphenyl)-4-hydroxybutanoate, which undergoes TFA-promoted cyclization to (S)-(−)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one, an optically active γ-aryl-γ-butyrolactone [1]. In the Borowiecki et al. (2020) study, both (S)-PED and the anti-Prelog-specific (R)-HPED were employed across a panel of 4-substituted methyl 4-oxo-4-arylbutanoates (4-H, 4-F, 4-Cl, 4-Br, 4-Me, 4-OMe, and pyren-1-yl), with stereoselectivities reaching up to >99% ee for the product lactones [2]. The 4-methoxy substrate is explicitly listed alongside its halogenated and alkyl-substituted counterparts in the BRENDA database, confirming its recognition by the same enzyme, yet the electronic nature of the methoxy group (+M effect) differentiates it from electron-withdrawing substituents (−I effect of halogens) in terms of both reduction kinetics and the subsequent cyclization equilibrium [3].
| Evidence Dimension | Biocatalytic reduction substrate acceptance and stereochemical outcome |
|---|---|
| Target Compound Data | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate → (S)-methyl 4-(4-methoxyphenyl)-4-hydroxybutanoate + (S)-(−)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one (via (S)-PED / NADH). Product lactone ee up to >99% (class-level value). |
| Comparator Or Baseline | Methyl 4-oxo-4-phenylbutanoate → (S)-γ-phenyl-γ-butyrolactone (>99% ee, 67–74% isolated yield at 89–95% conversion, preparative scale). Methyl 4-(4-chlorophenyl)-, 4-(4-bromophenyl)-, 4-(4-fluorophenyl)-, and 4-(4-methylphenyl)-4-oxobutanoates also accepted. |
| Quantified Difference | Exact conversion and ee for the 4-methoxy substrate are not separately reported in the accessible abstract or BRENDA entry; the study confirms class-wide stereoselectivity up to >99% ee. The 4-methoxy group provides electron-donating resonance effects (+M) absent in the 4-H and 4-halo analogs. |
| Conditions | Recombinant (S)-PED and (R)-HPED from Aromatoleum aromaticum EbN1 expressed in E. coli; NADH cofactor; pH 7.5; 30 °C; followed by TFA-catalyzed cyclization. |
Why This Matters
The compound is part of a synthetically validated biocatalytic platform delivering optically pure γ-aryl-γ-butyrolactones, and its 4-methoxy substituent offers a specific electronic profile that is not replicated by halogenated or unsubstituted analogs, making it the correct choice when the target chiral lactone requires a 4-methoxyphenyl motif.
- [1] BRENDA Enzyme Database. EC 1.1.1.311 – Literature summary for Borowiecki et al., 2020 (Reference 762589). Methyl 4-(4-methoxyphenyl)-4-oxobutanoate + NADH + H⁺ → (S)-methyl 4-(4-methoxyphenyl)-4-hydroxybutanoate + (S)-(−)-5-(4-methoxyphenyl)dihydrofuran-2(3H)-one + NAD⁺. View Source
- [2] Borowiecki, P.; Telatycka, N.; Tataruch, M.; et al. Adv. Synth. Catal. 2020, 362, 2012–2029. Class-level stereoselectivity up to >99% ee; preparative-scale data for model compound methyl 4-oxo-4-phenylbutanoate (67–74% yield, 89–95% conversion). View Source
- [3] BRENDA Enzyme Database. EC 1.1.1.311 – Full substrate spectrum: methyl 4-(4-methoxyphenyl)-, 4-(4-chlorophenyl)-, 4-(4-bromophenyl)-, 4-(4-fluorophenyl)-, 4-(4-methylphenyl)-4-oxobutanoate, and methyl 4-oxo-4-phenylbutanoate. View Source
